![molecular formula C7H9N3OS B2911259 3-[(Hydrazinothioxomethyl)amino]phenol CAS No. 68372-09-8](/img/structure/B2911259.png)

3-[(Hydrazinothioxomethyl)amino]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

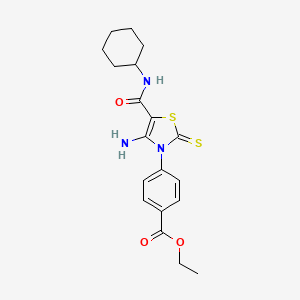

“3-[(Hydrazinothioxomethyl)amino]phenol” is a complex organic compound. It is an aromatic amine and a phenol . It is the meta isomer of 2-aminophenol and 4-aminophenol .

Synthesis Analysis

The synthesis of phenols like “3-[(Hydrazinothioxomethyl)amino]phenol” can be achieved through various methods. One common method is the nucleophilic aromatic substitution . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of “3-[(Hydrazinothioxomethyl)amino]phenol” is similar to that of 3-Aminophenol, which is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol . The structure of phenols consists of two parts: the aromatic ring or the aryl group and the functional group (OH) or the hydroxyl group .Chemical Reactions Analysis

Phenols, including “3-[(Hydrazinothioxomethyl)amino]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols, including “3-[(Hydrazinothioxomethyl)amino]phenol”, have distinctive physical and chemical properties. They are colorless liquids or solids but can turn reddish-brown due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . They are readily soluble in water due to their ability to form hydrogen bonding .Aplicaciones Científicas De Investigación

Cancer Research

This compound has been used in the synthesis of derivatives that target the HER-2 overexpressed breast cancer cell line SKBr-3 . These derivatives have shown activity against HER-2 overexpressed SKBr-3 cells, indicating potential use in cancer research and treatment .

Drug Optimization

The structural modification of thiosemicarbazone (TSC) derivatives, which include N-(3-hydroxyphenyl)hydrazinecarbothioamide, has high potential in improving existing drug candidates . This opens up possibilities for the development of more effective drugs.

Synthesis of Hydrazones

N-(3-hydroxyphenyl)hydrazinecarbothioamide can be used in the synthesis of hydrazones . Hydrazones are an important class of compounds with a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor activities .

Synthesis of Quinazolines

This compound can also be used in the synthesis of quinazolines . Quinazolines have been reported to possess high anti-inflammatory and analgesic activity .

Transition Metal Complexation

N-(3-hydroxyphenyl)hydrazinecarbothioamide can be used in the complexation of transition metals . These complexes have applications in various fields, including the development of antibiotics, antimicrobials, and anti-inflammatory remedies .

Synthesis of Schiff Bases

This compound can be used in the synthesis of Schiff bases . Schiff bases have a wide range of applications, including their use as intermediates in the synthesis of other compounds and as ligands in the formation of coordination compounds .

Safety and Hazards

The safety data sheet for 3-Aminophenol, a compound similar to “3-[(Hydrazinothioxomethyl)amino]phenol”, indicates that it may form combustible dust concentrations in air and is harmful if swallowed or inhaled . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

N-(3-hydroxyphenyl)hydrazinecarbothioamide, also known as 3-[(Hydrazinothioxomethyl)amino]phenol, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in regulating cell survival and growth, making it a significant target in cancer research .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to reduced tumor survival . The compound also induces apoptosis and causes cell cycle arrest in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . The inhibition of this pathway leads to downstream effects such as reduced cell proliferation and increased cell death . This is particularly significant in the context of cancer cells, where uncontrolled cell growth is a key characteristic.

Pharmacokinetics

Similar compounds have demonstrated optimal physicochemical properties, suggesting potential as drug candidates

Result of Action

The molecular and cellular effects of N-(3-hydroxyphenyl)hydrazinecarbothioamide’s action include the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest in cancer cells . These effects contribute to its potential as an anticancer agent.

Propiedades

IUPAC Name |

1-amino-3-(3-hydroxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEYQLHWUKJYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2911178.png)

![N-[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2911181.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)

![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2911199.png)